molecular formula C10H5NO2 B1391010 4-ethynyl-1H-indole-2,3-dione CAS No. 1192263-97-0

4-ethynyl-1H-indole-2,3-dione

Cat. No. B1391010
M. Wt: 171.15 g/mol
InChI Key: MWOQOTSLYZKRIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-ethynyl-1H-indole-2,3-dione” is a chemical compound with the molecular formula C10H5NO2 . It is a specialty product for proteomics research .


Molecular Structure Analysis

The molecular structure of “4-ethynyl-1H-indole-2,3-dione” involves a indole-2,3-dione core with an ethynyl group attached at the 4-position . Theoretical studies have been conducted on 1H-indole-2,3-dione complexes with lithium, sodium, and potassium cations .

Scientific Research Applications

Antituberculosis Activity

A study by Karalı et al. (2007) synthesized new series of 1H-indole-2,3-dione derivatives and evaluated them for in vitro antituberculosis activity against Mycobacterium tuberculosis H37Rv. Some derivatives exhibited significant inhibitory activity, suggesting potential applications in tuberculosis treatment.

Synthetic Versatility

Garden and Pinto (2001) discussed the synthetic versatility of isatins (1H-indole-2,3-dione), including their use in synthesizing various heterocyclic compounds such as indoles and quinolines, and as raw materials for drug synthesis. Their review highlights the compound's role in organic synthesis and drug development (Garden & Pinto, 2001).

Drug-like Compound Synthesis

Tsirulnikov et al. (2009) developed an efficient method to construct drug-like 2,3-dihydropyrazino[1,2-a]indole-1,4-diones from 1H-indole-2-carboxylic acids, demonstrating the compound's utility in developing pharmaceuticals (Tsirulnikov et al., 2009).

Metal Ion Sensing

A 2019 study by Fahmi et al. demonstrated that 1H-indole-2,3-dione can act as a selective optical chemosensor for Fe3+ ions, highlighting its potential in environmental and analytical chemistry (Fahmi et al., 2019).

Antimicrobial and Antifungal Agents

Research by Singh and Nagpal (2005) focused on synthesizing novel diorganosilicon(IV) complexes of indole-2,3-dione derivatives with potential as eco-friendly fungicides and bactericides, showing the compound's applications in developing new antimicrobial agents (Singh & Nagpal, 2005).

Antiviral Properties

Scala et al. (2013) reported the synthesis of aldol-type compounds from water-soluble indole-3,4-diones, revealing their potential antiviral properties against herpes simplex virus type-1, indicating possible applications in antiviral drug development (Scala et al., 2013).

Future Directions

The future directions for “4-ethynyl-1H-indole-2,3-dione” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Theoretical studies on 1H-indole-2,3-dione complexes suggest potential avenues for future research .

properties

IUPAC Name

4-ethynyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5NO2/c1-2-6-4-3-5-7-8(6)9(12)10(13)11-7/h1,3-5H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOQOTSLYZKRIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C2C(=CC=C1)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethynyl-1H-indole-2,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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